molecular formula C6H7BrN2 B1294240 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 914637-88-0

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B1294240
CAS No.: 914637-88-0
M. Wt: 187.04 g/mol
InChI Key: PDWIPFQOYQLXTK-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with the molecular formula C6H7BrN2. It is a member of the pyrrolo[1,2-a]imidazole family, characterized by a fused ring system containing both pyrrole and imidazole rings.

Biochemical Analysis

Biochemical Properties

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity . This interaction is crucial as RIPK1 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can modulate cell death pathways, which is valuable in studying cell survival and apoptosis mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in leukemia cell lines, this compound has demonstrated micromolar cellular activity, indicating its potential in cancer research . It can alter gene expression patterns, leading to changes in cellular behavior and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of RIPK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby blocking the necroptosis pathway. Additionally, this compound may interact with other proteins and enzymes, leading to changes in their activity and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability and activity may degrade over extended periods or under different storage conditions. Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may vary depending on the experimental setup and duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting necroptosis and promoting cell survival. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the bromination of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominating agents on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIPFQOYQLXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650371
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-88-0
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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